N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide
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Overview
Description
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide is a complex organic compound with the molecular formula C21H17N3O3S and a molecular weight of 391.45 g/mol This compound features a naphthalene sulfonamide group linked to a phenyl ring, which is further connected to a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, which can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions. The phenyl ring is then introduced via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
The final step involves the sulfonation of the naphthalene ring, which can be achieved using sulfonyl chlorides in the presence of a base like pyridine or triethylamine. The overall reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for scalability, such as using continuous flow reactors to improve efficiency and yield. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
Biologically, N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide may exhibit bioactive properties, such as enzyme inhibition or receptor binding, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, offering possibilities for developing new pharmaceuticals.
Industry
Industrially, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide exerts its effects depends on its interaction with molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The sulfonamide group can form hydrogen bonds with amino acid residues, while the aromatic rings may engage in π-π interactions, stabilizing the compound within the binding site.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide
- N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide
Uniqueness
Compared to similar compounds, N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)naphthalene-2-sulfonamide stands out due to its naphthalene moiety, which can enhance its aromaticity and stability. This unique structure may confer distinct physical and chemical properties, making it more suitable for specific applications in research and industry.
Properties
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-24-21(25)12-11-20(22-24)17-7-4-8-18(13-17)23-28(26,27)19-10-9-15-5-2-3-6-16(15)14-19/h2-14,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTDEQKYKFZVSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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